1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (1-(2,4-DNP)-2-heptylidenehydrazine) is an organic compound belonging to the class of dinitrophenylhydrazones (DNPHs) []. Its chemical formula is C₁₃H₁₈N₄O₄ and its PubChem ID is 9568085 []. DNPHs are characterized by the presence of a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-) attached to a hydrazone functional group (R₂C=N-NH₂) through a carbon-carbon double bond (C=N) []. In 1-(2,4-DNP)-2-heptylidenehydrazine, the R₂ group is a heptylidene moiety (CH₃(CH₂)₆CH=), derived from heptanal (CH₃(CH₂)₆CHO).
The primary application of 1-(2,4-DNP)-2-heptylidenehydrazine, and DNPHs in general, lies in the qualitative identification and characterization of aldehydes and ketones []. DNPHs react readily with the carbonyl group (C=O) of aldehydes and ketones to form the corresponding hydrazone derivatives. These derivatives are typically brightly colored solids with distinct melting points, allowing for their easy identification through visual inspection and melting point determination []. 1-(2,4-DNP)-2-heptylidenehydrazine, specifically, has been employed in the detection of various aldehydes and ketones, including heptanal, benzaldehyde, and acetone.
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to a class of organic compounds known as dinitrophenylhydrazones (DNPHs). DNPHs are formed by the reaction of a carbonyl group (C=O) with 2,4-dinitrophenylhydrazine. In this case, the carbonyl group comes from heptanal (a 7-carbon aldehyde). DNPHs are commonly used for the identification of carbonyl-containing compounds due to their formation of brightly colored crystalline derivatives.
The key features of the molecule include:
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine likely involves the reaction of heptanal with 2,4-dinitrophenylhydrazine in an acidic medium. The balanced chemical equation for this reaction is:
C6H13CHO (heptanal) + C6H4N2O4 (2,4-dinitrophenylhydrazine) -> C6H3(NO2)2N-N=CH(CH2)6CH3 (1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine) + H2O (water)
Information on decomposition reactions or other specific reactions involving this compound is not available in the scientific literature searched.
This section is not applicable as 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is not reported to have a specific biological function.
This reaction is categorized as an addition-elimination mechanism where the nucleophilic nitrogen from the hydrazine attacks the carbonyl carbon, leading to the elimination of water.
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone containing a heptyl chain. The following steps outline a general synthetic route:
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has applications primarily in analytical chemistry as a reagent for detecting carbonyl compounds through the formation of colored precipitates. This property is utilized in qualitative organic analysis and can aid in identifying unknown substances in laboratory settings.
Interaction studies involving 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine focus on its reactivity with various functional groups. It is particularly effective with aldehydes and ketones, forming stable derivatives that can be analyzed for their melting points and spectral properties. Such studies are crucial for understanding its behavior in complex mixtures and its utility as an analytical tool.
Several compounds share structural similarities with 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, particularly within the class of dinitrophenyl hydrazines. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine | Contains heptyl chain and dinitrophenyl group | Specific reactivity with long-chain aldehydes |
2,4-Dinitrophenylhydrazine | Basic structure without aliphatic chain | Widely used as an analytical reagent |
Benzaldehyde 2,4-dinitrophenylhydrazone | Simple aromatic structure | Commonly used for identifying aromatic carbonyls |
p-Tolualdehyde 2,4-dinitrophenylhydrazone | Methyl group at para position | Influences reactivity compared to ortho/para isomers |
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound with the molecular formula C₁₃H₁₈N₄O₄ [1]. The compound has a molecular weight of 294.31 g/mol [2]. The chemical structure consists of a seven-carbon aliphatic chain (heptyl group) connected through a hydrazone linkage to a 2,4-dinitrophenyl moiety [3].
The International Union of Pure and Applied Chemistry name for this compound is N-[(E)-heptylideneamino]-2,4-dinitroaniline [2]. The compound is also known as heptanal 2,4-dinitrophenylhydrazone, reflecting its formation from heptanal and 2,4-dinitrophenylhydrazine [2] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₈N₄O₄ | [1] [2] |
Molecular Weight | 294.31 g/mol | [2] [8] |
Chemical Abstracts Service Number | 2074-05-7 | [2] [8] |
Simplified Molecular-Input Line-Entry System | CCCCCC/C=N/NC1=C(N+[O-])C=C(N+[O-])C=C1 | [1] |
International Chemical Identifier Key | HAPHKPXFYXPWDK-NTEUORMPSA-N | [2] [8] |
The molecular structure exhibits an E-configuration at the carbon-nitrogen double bond, which is the thermodynamically more stable isomer [15]. The compound features two nitro groups positioned at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity [3].
The melting point of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is reported to be 99-102°C [8] [17] [18]. This relatively sharp melting range indicates good purity and crystalline organization of the compound. The melting point characteristics are consistent with other 2,4-dinitrophenylhydrazone derivatives, where the presence of the dinitrophenyl group contributes to intermolecular interactions that stabilize the crystal lattice [15].
Thermal analysis studies of related 2,4-dinitrophenylhydrazone compounds have shown that these materials undergo melting followed by thermal decomposition at elevated temperatures [33]. The decomposition process typically occurs through multiple steps, involving dehydration and subsequent breakdown of the molecular structure [33].
The solubility characteristics of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine reflect its mixed hydrophobic-hydrophilic nature. The compound demonstrates limited solubility in water due to its extended aliphatic chain and aromatic character [16]. The seven-carbon heptyl chain contributes significantly to the hydrophobic character of the molecule [19].
The compound shows enhanced solubility in organic solvents, particularly those capable of forming hydrogen bonds or accommodating aromatic interactions [16]. Standard preparation methods utilize acetonitrile as a solvent for analytical applications, indicating good compatibility with this polar aprotic solvent [16] [18].
Solvent Type | Solubility Characteristics | Reference |
---|---|---|
Water | Limited solubility | [19] |
Acetonitrile | Good solubility | [16] [18] |
Ethanol | Moderate to good solubility | [32] |
Methanol | Moderate to good solubility | [32] |
The presence of the hydrazone functional group allows for potential hydrogen bonding interactions with protic solvents, while the aromatic dinitrophenyl system can engage in π-π interactions with aromatic solvents [15].
The spectroscopic properties of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine provide valuable insights into its molecular structure and electronic characteristics. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [10].
Nuclear magnetic resonance spectroscopy shows distinctive patterns for the hydrazone proton and the aromatic protons of the dinitrophenyl ring [11]. The hydrazone configuration exhibits characteristic chemical shifts that confirm the E-stereochemistry of the compound [15].
Ultraviolet-visible spectroscopy demonstrates absorption bands typical of 2,4-dinitrophenylhydrazone derivatives [11]. The electronic transitions observed include π→π* transitions primarily associated with the aromatic system and n→π* transitions involving the nitrogen atoms of the hydrazone linkage [11] [41].
Spectroscopic Method | Key Observations | Reference |
---|---|---|
Infrared | Characteristic N-H, C=N, and NO₂ stretching frequencies | [10] |
Nuclear Magnetic Resonance | E-configuration confirmation | [11] [15] |
Ultraviolet-Visible | π→π* and n→π* electronic transitions | [11] [41] |
The chemical stability of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is influenced by several structural factors. The compound exhibits relative stability under normal storage conditions but shows susceptibility to acid-catalyzed isomerization [15]. The presence of trace acids can lead to E-Z isomerization, affecting the compound's properties and analytical behavior [15].
The reactivity profile is dominated by the hydrazone functional group and the electron-withdrawing effects of the nitro substituents [23]. The 2,4-dinitrophenyl moiety activates the hydrazone nitrogen toward nucleophilic attack, while the carbonyl carbon of the original aldehyde component becomes electrophilic [23].
Thermal stability studies indicate that the compound undergoes decomposition at elevated temperatures through a multi-step mechanism [33]. The decomposition pathway involves initial dehydration followed by fragmentation of the molecular structure [33].
Stability Factor | Observation | Reference |
---|---|---|
Acid Sensitivity | E-Z isomerization in acidic conditions | [15] |
Thermal Stability | Decomposition above melting point | [33] |
Storage Conditions | Stable under normal conditions | [18] |
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine exhibits E-Z isomerism around the carbon-nitrogen double bond of the hydrazone linkage [15]. The E-isomer is the predominant form under neutral conditions and represents the thermodynamically more stable configuration [15].
The conformational preference is influenced by intramolecular interactions and steric considerations [24]. The E-configuration minimizes steric interactions between the heptyl chain and the aromatic ring system [15]. Quantum chemical calculations have demonstrated that the E-isomer is energetically favored over the Z-isomer [24].
Crystallographic studies of related 2,4-dinitrophenylhydrazone compounds reveal that these molecules adopt essentially planar conformations, with minimal deviation from planarity in the hydrazone bridge region [22]. The aromatic ring and the hydrazone moiety typically maintain coplanarity, facilitating extended conjugation [22].
Isomeric Form | Relative Stability | Structural Features | Reference |
---|---|---|---|
E-Isomer | Thermodynamically favored | Minimal steric hindrance | [15] [24] |
Z-Isomer | Less stable | Increased steric interactions | [15] [24] |
Planar Conformation | Preferred geometry | Extended conjugation | [22] |
The electronic structure of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is characterized by extended conjugation between the aromatic ring system and the hydrazone functional group [31]. The presence of two nitro groups at the 2- and 4-positions significantly affects the electron distribution and molecular orbital characteristics [31].
Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring and the hydrazone nitrogen atoms, while the lowest unoccupied molecular orbital involves the nitro groups and the aromatic π-system [31] [40]. This orbital arrangement facilitates charge transfer interactions and influences the compound's reactivity patterns [31].
The carbon-nitrogen double bond in the hydrazone linkage exhibits partial double bond character with a bond length typically around 1.28 Å, which is shorter than a typical single C-N bond but longer than a pure double bond [28]. The nitrogen-nitrogen single bond shows a length of approximately 1.34 Å, reflecting the sp² hybridization of both nitrogen atoms [28].
Electronic Parameter | Value/Characteristic | Reference |
---|---|---|
C=N Bond Length | ~1.28 Å | [28] |
N-N Bond Length | ~1.34 Å | [28] |
Highest Occupied Molecular Orbital | Aromatic ring and hydrazone N | [31] [40] |
Lowest Unoccupied Molecular Orbital | Nitro groups and aromatic π-system | [31] [40] |
The formation of 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine follows the fundamental principles of nucleophilic addition-elimination reactions characteristic of hydrazone synthesis [1] [2]. The condensation reaction proceeds through a well-established mechanism involving the nucleophilic attack of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of heptanal [3] [4].
The reaction mechanism initiates with a proton-catalyzed attack of the hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate [5] [6]. This hemiaminal intermediate subsequently undergoes dehydration through protonation of the hydroxyl group and elimination of water, yielding the final hydrazone product [7] [8]. The rate-limiting step at neutral pH conditions is typically the breakdown of the tetrahedral intermediate [7] [5].
The driving force for this condensation reaction is the formation of a stable carbon-nitrogen double bond with concomitant water elimination [2] [9]. The electron-withdrawing nitro groups on the 2,4-dinitrophenylhydrazine enhance the nucleophilicity of the hydrazine nitrogen through resonance effects, facilitating the initial nucleophilic attack [10] [11].
The classical synthesis of 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine involves treating heptanal with 2,4-dinitrophenylhydrazine in acidic alcoholic solution [1] [12]. This method, commonly known as Brady's reagent procedure, has been extensively utilized for the preparation of dinitrophenylhydrazone derivatives [2] [13].
The synthetic procedure typically involves dissolving 2,4-dinitrophenylhydrazine in ethanol or methanol, followed by acidification with hydrochloric acid or sulfuric acid [1] [9]. Heptanal is then added to this solution, resulting in the immediate formation of an orange-red precipitate of the desired hydrazone [1] [14]. The reaction proceeds rapidly at room temperature, usually completing within 1-4 hours [1] [7].
The optimization of reaction conditions significantly influences both the yield and purity of 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine. Temperature control represents a critical parameter, with optimal results achieved at room temperature (15-25°C) [1] [7] [15]. Elevated temperatures can lead to side reactions and decomposition of sensitive intermediates [7] [16].
The molar ratio of reactants requires careful consideration for maximum conversion efficiency. A stoichiometric ratio of 1:1 (heptanal to 2,4-dinitrophenylhydrazine) typically provides satisfactory results, though a slight excess of 2,4-dinitrophenylhydrazine (1:1.2 ratio) can drive the reaction to completion and minimize unreacted aldehyde [1] [12].
Reaction time optimization demonstrates that most condensation reactions reach completion within 1-4 hours under standard conditions [1] [7]. Extended reaction times beyond this range offer minimal improvement in yield while potentially increasing the formation of byproducts [7] [5].
Reaction Parameter | Optimal Conditions | Alternative Conditions |
---|---|---|
Temperature Range (°C) | 15-25 (room temperature) | 40-60 (elevated) |
pH Optimum | 4.0-5.0 | 6.0-7.4 (neutral) |
Reaction Time (hours) | 1-4 | 0.5-2 |
Molar Ratio (DNPH:Aldehyde) | 1:1 to 1:1.2 | 1.2:1 |
Yield Range (%) | 80-95 | 70-90 |
Acid catalysis plays a fundamental role in facilitating hydrazone formation through activation of the carbonyl group and stabilization of reaction intermediates [5] [17]. Traditional Brønsted acids such as hydrochloric acid and sulfuric acid demonstrate excellent catalytic activity, with sulfuric acid providing superior rate enhancement (20-100 fold increase) compared to hydrochloric acid (10-50 fold increase) [17] [18].
The concentration of acid catalyst significantly affects reaction kinetics and product formation. Hydrochloric acid concentrations of 0.1-1.0 molar provide optimal balance between reaction rate and product stability [17] [12]. Higher acid concentrations can lead to side reactions and potential degradation of the hydrazone product [5] [17].
Advanced organocatalyst systems have emerged as superior alternatives to traditional acid catalysts. Anthranilic acid derivatives, particularly 5-methoxyanthranilic acid, demonstrate exceptional catalytic efficiency with rate enhancements of 100-500 fold over uncatalyzed reactions [17] [18]. These catalysts operate through a unique mechanism involving intramolecular proton transfer during imine formation [17].
Catalyst | Concentration (M) | Rate Enhancement | Yield (%) | Selectivity |
---|---|---|---|---|
Hydrochloric Acid | 0.1-1.0 | 10-50x | 85-95 | High |
Sulfuric Acid | 0.05-0.5 | 20-100x | 90-98 | Very High |
5-Methoxyanthranilic Acid | 0.005-0.05 | 100-500x | 92-99 | Excellent |
Lewis Acids (ZnCl2) | 0.1-0.5 | 15-75x | 82-92 | High |
Solvent selection profoundly influences reaction kinetics, product solubility, and crystal formation in hydrazone synthesis [19] [20]. Protic solvents, particularly ethanol and methanol, represent the most commonly employed media due to their ability to stabilize reaction intermediates through hydrogen bonding [1] [19].
Ethanol provides excellent reaction rates and good product purity (90-95%), making it the preferred solvent for most synthetic applications [1] [19]. Methanol offers similar performance with slightly lower product purity (85-92%) but enhanced environmental compatibility [19] [20].
Acetonitrile emerges as an excellent choice for applications requiring high product purity (92-98%) and superior crystal quality [19] [21]. However, its moderate reaction rate may necessitate longer reaction times or elevated temperatures [19].
Aqueous systems represent an environmentally benign alternative, though they typically result in slower reaction rates and lower product purity (75-85%) [19] [22]. The use of water-miscible cosolvents can improve performance while maintaining environmental benefits [19] [20].
Solvent | Reaction Rate | Product Purity (%) | Crystal Quality | Environmental Impact |
---|---|---|---|---|
Ethanol | Fast | 90-95 | Good | Moderate |
Methanol | Fast | 85-92 | Good | Low |
Acetonitrile | Moderate | 92-98 | Excellent | Moderate |
Water | Slow | 75-85 | Poor | Very Low |
Beyond the classical Brady's reagent approach, several innovative synthetic methodologies have been developed for hydrazone formation. Mechanochemical synthesis represents a particularly promising alternative, utilizing ball milling techniques to achieve high conversion rates without requiring solvents [20] [23].
The mechanochemical approach typically involves grinding equimolar amounts of heptanal and 2,4-dinitrophenylhydrazine in a ball mill for 30-90 minutes [20] [23]. This method achieves conversions exceeding 99% while eliminating the need for organic solvents and acid catalysts [23] [22].
Microwave-assisted synthesis offers rapid reaction completion (5-15 minutes) with excellent energy efficiency [24] [25]. This approach utilizes controlled microwave irradiation to accelerate condensation reactions while maintaining high product yields (85-95%) [24].
Solid-state melt reactions provide another solvent-free alternative, particularly effective for thermally stable substrates [20] [26]. The reactants are heated above their melting points, allowing the reaction to proceed in the molten state [20].
High hydrostatic pressure synthesis represents an emerging technology capable of achieving quantitative yields (95-99%) under completely solvent-free conditions [22]. This method applies pressures of 2-8 kbar to promote solid-state reactions [22].
Effective purification strategies are essential for obtaining high-quality 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine suitable for analytical applications [27] [28]. The initial purification typically involves filtration of the reaction mixture to collect the crude precipitate [1] [12].
Washing procedures play a critical role in removing impurities and unreacted starting materials. Sequential washing with cold ethanol (5°C) effectively removes unreacted 2,4-dinitrophenylhydrazine and other soluble impurities [12] [29]. A 5% sodium bicarbonate solution wash neutralizes residual acid catalyst and removes acidic byproducts [12].
Recrystallization represents the primary method for achieving high purity products [27] [30]. Ethanol-water mixtures (2:1 ratio) provide excellent results for most dinitrophenylhydrazone derivatives [1] [30]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal growth [31] [29].
Temperature control during recrystallization significantly affects crystal quality and size. Slow evaporation at 40-60°C maximizes crystal size and improves purity by allowing impurities to remain in solution [31] [29]. Rapid cooling generally produces smaller crystals with potentially higher impurity levels [31].
Alternative recrystallization solvents include acetonitrile for enhanced crystal quality and dimethylformamide-water mixtures for particularly challenging purifications [30] . The choice of recrystallization solvent depends on the specific purity requirements and crystal characteristics desired [30].
Maximizing the yield of 1-(2,4-dinitrophenyl)-2-heptylidenehydrazine requires systematic optimization of multiple reaction parameters [33] [34]. Statistical design of experiments approaches, such as Box-Behnken methodology, provide efficient means for identifying optimal conditions [33].
Reagent purity significantly impacts final yields, with high-purity starting materials essential for achieving maximum conversion [1] [12]. The use of freshly distilled heptanal and recrystallized 2,4-dinitrophenylhydrazine typically results in yield improvements of 5-10% [12] [29].
Reaction atmosphere control can prevent oxidation and side reactions that reduce yield [20] [22]. Conducting reactions under nitrogen or argon atmosphere helps maintain product integrity, particularly for extended reaction times [20].
Temperature ramping strategies involve initiating reactions at lower temperatures to minimize side reactions, followed by gradual heating to accelerate conversion [7] [33]. This approach often achieves yields 5-15% higher than constant temperature conditions [33].
Work-up procedures significantly influence recovered yields. Immediate filtration after reaction completion prevents product decomposition [12]. Proper washing techniques remove impurities without dissolving product, maximizing recovery [12] [29].
The implementation of green chemistry principles in hydrazone synthesis addresses environmental concerns while maintaining synthetic efficiency [20] [22]. Solvent-free methodologies represent the most significant advancement in environmentally benign synthesis [23] [22].
Mechanochemical synthesis eliminates organic solvents entirely while achieving superior yields (90-99%) compared to traditional methods [20] [23]. This approach reduces waste generation by over 90% compared to solution-phase synthesis [23].
Microwave irradiation provides exceptional energy efficiency, reducing reaction times from hours to minutes [24] [25]. The rapid heating achieves complete conversion while minimizing energy consumption and byproduct formation [24].
Method | Energy Efficiency | Waste Reduction | Reaction Time | Yield (%) | Scalability |
---|---|---|---|---|---|
Mechanochemical Synthesis | High | Excellent | 30-90 min | 90-99 | Good |
Microwave Irradiation | Very High | Good | 5-15 min | 85-95 | Limited |
Solvent-Free Conditions | High | Excellent | 1-6 hours | 80-95 | Excellent |
High Hydrostatic Pressure | Moderate | Excellent | 2-8 hours | 95-99 | Limited |
Biocatalytic approaches utilizing engineered enzymes offer exceptional selectivity and mild reaction conditions [35]. Hydrazone reductases demonstrate the potential for enzymatic synthesis with complete stereochemical control [35].
Continuous flow synthesis using twin-screw extrusion provides scalable green synthesis with high space-time yields (62 × 10³ kg m⁻³ day⁻¹) [26]. This approach eliminates batch processing waste while enabling continuous production [26].
The selection of benign solvents, such as water or ethanol, reduces environmental impact while maintaining acceptable reaction performance [22] [36]. Aqueous synthesis conditions, though slower, offer complete biodegradability and minimal toxicity [22].